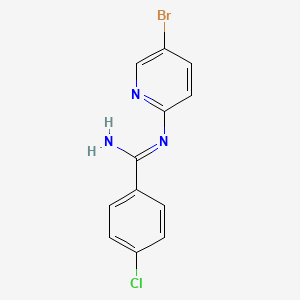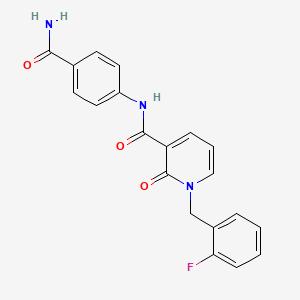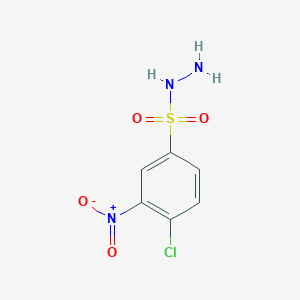![molecular formula C19H14F2N2O4 B2373790 Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1359390-90-1](/img/structure/B2373790.png)
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound that features an imidazo[4,5-b]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-ethylphenyl group: This step may involve Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Materials Science: The compound’s properties may make it suitable for use in advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core is known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: A bactericidal agent with an imidazole ring.
Uniqueness
Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other imidazole-containing compounds.
Propriétés
IUPAC Name |
methyl 6-fluoro-4-[2-(2-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4/c1-26-19(25)16-9-17(12-8-11(20)6-7-14(12)22-16)27-10-18(24)23-15-5-3-2-4-13(15)21/h2-9H,10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXNBOBLLSTDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)

![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)



![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)

![1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2373728.png)
![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)

